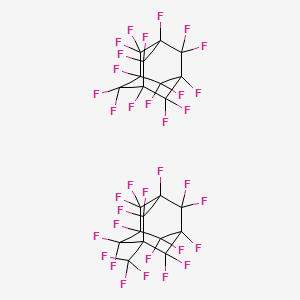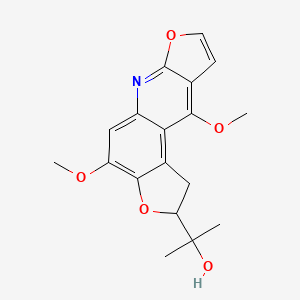
Normethandrone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Normethandrone-d3 is a deuterium-labeled derivative of normethandrone, a synthetic anabolic-androgenic steroid. It is primarily used as a reference standard in scientific research and analytical studies. The molecular formula of this compound is C19D3H25O2, and it has a molecular weight of 291.443 g/mol .
Métodos De Preparación
The synthesis of Normethandrone-d3 involves the incorporation of deuterium atoms into the normethandrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions
Análisis De Reacciones Químicas
Normethandrone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
Normethandrone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: this compound serves as an internal standard in mass spectrometry and other analytical techniques to quantify normethandrone and related compounds.
Pharmacokinetics: Researchers use this compound to study the metabolism and pharmacokinetics of normethandrone in biological systems.
Drug Development: It is used in the development and validation of analytical methods for detecting and quantifying anabolic steroids in biological samples.
Mecanismo De Acción
Normethandrone-d3, like normethandrone, exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the expression of genes involved in muscle growth, protein synthesis, and other anabolic processes .
Comparación Con Compuestos Similares
Normethandrone-d3 is similar to other deuterium-labeled anabolic steroids, such as deuterated nandrolone and deuterated testosterone. its uniqueness lies in its specific labeling and structural characteristics, which make it particularly useful as a reference standard in analytical studies. Similar compounds include:
Nandrolone-d3: A deuterium-labeled derivative of nandrolone, used in similar analytical applications.
Testosterone-d3: A deuterium-labeled derivative of testosterone, also used as an internal standard in analytical chemistry.
This compound’s specific labeling and structural properties make it a valuable tool in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics.
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3 |
Clave InChI |
ZXSWTMLNIIZPET-VUXBHZGSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


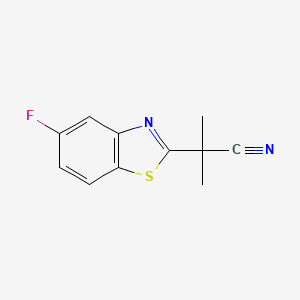
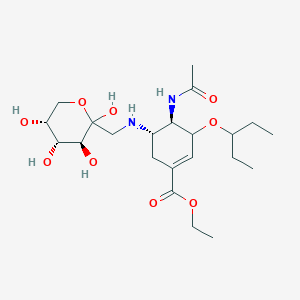

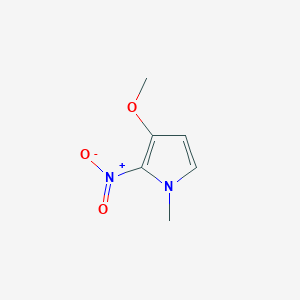
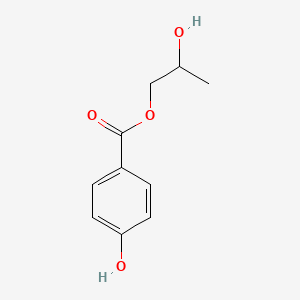
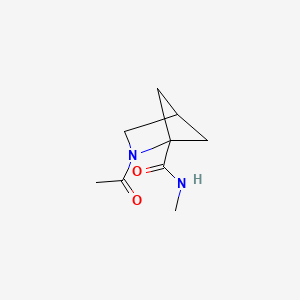
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
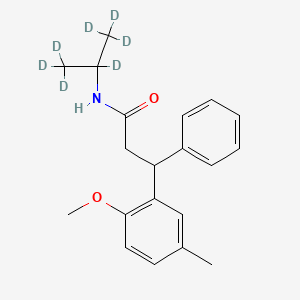
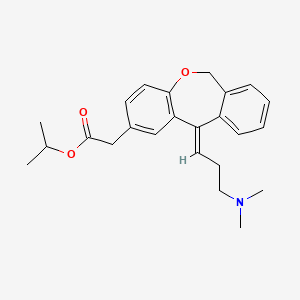
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
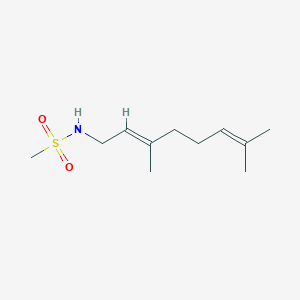
![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
